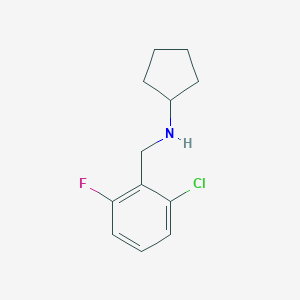![molecular formula C18H22BrNO2 B315940 2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL](/img/structure/B315940.png)
2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL is an organic compound that features a benzyloxy group, a bromobenzyl group, and an amino alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2-(benzyloxy)-5-bromobenzaldehyde and 2-amino-2-methylpropan-1-ol.
Condensation Reaction: The aldehyde group of 2-(benzyloxy)-5-bromobenzaldehyde reacts with the amino group of 2-amino-2-methylpropan-1-ol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-2-methylpropan-1-one.
Reduction: Formation of 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-2-methylpropan-1-amine.
Substitution: Formation of 2-{[2-(Benzyloxy)-5-azidobenzyl]amino}-2-methylpropan-1-ol or 2-{[2-(Benzyloxy)-5-cyanobenzyl]amino}-2-methylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromobenzyl groups may facilitate binding to these targets, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)-5-bromobenzaldehyde: Shares the benzyloxy and bromobenzyl groups but lacks the amino alcohol moiety.
2-{[2-(Benzyloxy)-5-azidobenzyl]amino}-2-methylpropan-1-ol: Similar structure but with an azido group instead of a bromine atom.
2-{[2-(Benzyloxy)-5-cyanobenzyl]amino}-2-methylpropan-1-ol: Similar structure but with a cyano group instead of a bromine atom.
Uniqueness
2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both the benzyloxy and bromobenzyl groups, along with the amino alcohol moiety, provides a versatile scaffold for further chemical modifications and biological studies.
Eigenschaften
Molekularformel |
C18H22BrNO2 |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
2-[(5-bromo-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C18H22BrNO2/c1-18(2,13-21)20-11-15-10-16(19)8-9-17(15)22-12-14-6-4-3-5-7-14/h3-10,20-21H,11-13H2,1-2H3 |
InChI-Schlüssel |
RJAPAJNDQQTHRE-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[4-(4-acetyl-1-piperazinyl)anilino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide](/img/structure/B315858.png)
![N-TERT-BUTYL-2-(2-ETHOXY-4-{[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B315860.png)
![N-tert-butyl-2-[4-({[4-(diethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide](/img/structure/B315862.png)
![N-tert-butyl-2-[4-({[4-(dimethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide](/img/structure/B315863.png)
![2-[2-bromo-4-[(tert-butylamino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide](/img/structure/B315865.png)
![2-(2-bromo-6-ethoxy-4-{[3-(trifluoromethyl)anilino]methyl}phenoxy)-N-(tert-butyl)acetamide](/img/structure/B315866.png)
![2-{2-bromo-4-[(cyclohexylamino)methyl]-6-ethoxyphenoxy}-N-tert-butylacetamide](/img/structure/B315867.png)
![2-{2-bromo-6-ethoxy-4-[(1-naphthylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B315870.png)
![2-[4-[(benzylamino)methyl]-2-bromo-6-ethoxyphenoxy]-N-tert-butylacetamide](/img/structure/B315871.png)
![2-{2-bromo-6-ethoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B315873.png)
![2-{2-bromo-4-[(3,4-dichloroanilino)methyl]-6-ethoxyphenoxy}-N-(tert-butyl)acetamide](/img/structure/B315874.png)
![2-(2-bromo-4-{[(4-chlorophenyl)amino]methyl}-6-ethoxyphenoxy)-N-tert-butylacetamide](/img/structure/B315876.png)
![2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-chloro-6-ethoxyphenoxy)-N-(tert-butyl)acetamide](/img/structure/B315878.png)

